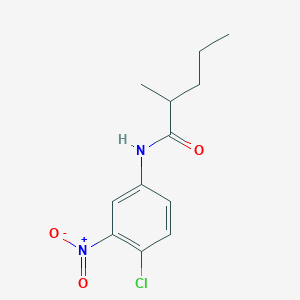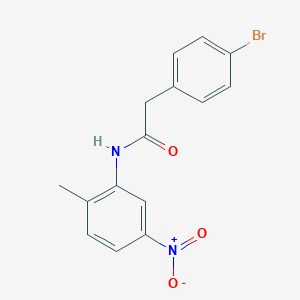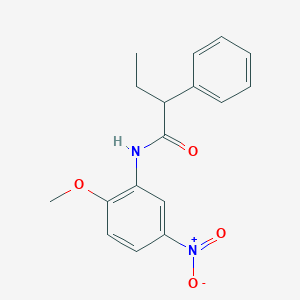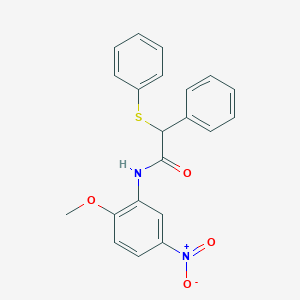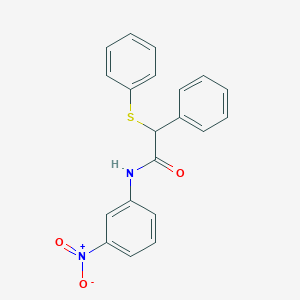![molecular formula C15H13FO3 B410877 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 351366-06-8](/img/structure/B410877.png)
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the linear formula C14H11O2F1 . It is a complex organic compound that contains fluorine, oxygen, and other elements .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of fluorinated benzaldehydes, including analogues closely related to the target compound, has been explored for their applications in medicinal chemistry. For example, fluorinated analogues of combretastatin A-4, synthesized from various fluorinated benzaldehydes, demonstrate significant anticancer properties. These studies highlight the methods for synthesizing fluorinated compounds and their potential therapeutic applications (Lawrence et al., 2003).
Medicinal Chemistry Applications
The exploration of fluorinated compounds in the development of anticancer agents is a notable application. For instance, the synthesis and evaluation of fluorinated combretastatins, derived from similar fluorophenoxymethyl-methoxybenzaldehydes, have been investigated for their in vitro anticancer properties. These studies suggest that the introduction of fluorine atoms into the molecular structure can retain, if not enhance, the cell growth inhibitory properties of these compounds (Lawrence et al., 2003).
Catalysis and Material Science
Research on the encapsulation of molybdenum(VI) complexes with ligands derived from methoxybenzaldehydes in zeolite Y demonstrates the potential of such compounds in catalysis. These materials have shown efficiency in the oxidation of primary alcohols and hydrocarbons, indicating the utility of methoxybenzaldehyde derivatives in creating reusable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Spectroscopic and Structural Analysis
Studies on the synthesis and characterization of Schiff bases from methoxybenzaldehydes provide insights into the structural and spectroscopic properties of these compounds. Such research is crucial for understanding the chemical behavior and potential applications of fluorophenoxymethyl-methoxybenzaldehydes in developing novel materials and molecules with desired properties (Yeap et al., 2003).
Propiedades
IUPAC Name |
3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVMJTWVLQTIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

